3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride

Catalog No.
S15913167
CAS No.
M.F
C12H18ClN
M. Wt
211.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochlor...

Product Name

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride

IUPAC Name

3,3-dimethyl-1-phenylcyclobutan-1-amine;hydrochloride

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

InChI

InChI=1S/C12H17N.ClH/c1-11(2)8-12(13,9-11)10-6-4-3-5-7-10;/h3-7H,8-9,13H2,1-2H3;1H

InChI Key

YDEUZVXUHAKCSW-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C2=CC=CC=C2)N)C.Cl

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride is a chemical compound characterized by its cyclobutane structure, which features a phenyl group and two methyl groups attached to the cyclobutane ring. Its chemical formula is C11H16ClNC_{11}H_{16}ClN, and it has a molecular weight of approximately 197.704 g/mol. The compound's systematic name reflects its structural features, indicating the presence of a dimethyl group at the 3-position and a phenyl group at the 1-position of the cyclobutane ring. The hydrochloride salt form is commonly used in research and pharmaceutical applications due to its improved solubility and stability compared to the free base form .

Typical of amines and cycloalkanes. Key reactions include:

  • N-Alkylation: The amine group can undergo alkylation with alkyl halides to form substituted amines.
  • Acylation: The amine can react with acyl chlorides or anhydrides to yield amides.
  • Reduction: The compound can be reduced to form secondary or tertiary amines depending on the reagents used.

These reactions are significant for synthesizing derivatives that may exhibit different biological activities or properties.

The synthesis of 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride typically involves several steps:

  • Formation of Cyclobutane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of Methyl Groups: Methylation reactions can be performed using methyl iodide or dimethyl sulfate in the presence of a base.
  • Amine Formation: The final step involves the introduction of an amine group, which may be achieved via reductive amination or direct amination methods.

These synthetic pathways allow for the modification of the compound to explore structure-activity relationships in drug development

3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride has several applications:

  • Pharmaceutical Research: It serves as a building block in the synthesis of novel psychoactive compounds and potential therapeutic agents targeting neurological conditions.
  • Organic Synthesis: The compound is useful in organic chemistry for creating more complex molecular architectures due to its unique structural features.

Interaction studies involving 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride focus on its potential binding affinities and effects on various receptors:

  • Receptor Binding: Preliminary studies may investigate its interaction with serotonin and dopamine receptors, which are crucial in mood regulation and psychotropic effects.

Understanding these interactions is essential for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 3,3-Dimethyl-1-phenylcyclobutan-1-amine hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
3-Methyl-1-phenylcyclobutan-1-amine hydrochloride50988121Contains a methyl group instead of dimethyl
2-Methyl-3-phenycyclobutan-1-one11852695A ketone derivative with significant structural changes
3-Phenylcyclopentan-1-amine hydrochloride56740-41-1Similar cyclic structure but different substituents

These compounds illustrate variations in substitution patterns that can significantly influence their chemical properties and biological activities. Each compound's unique characteristics provide insights into how slight modifications can lead to different pharmacological profiles

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

211.1127773 g/mol

Monoisotopic Mass

211.1127773 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-15-2024

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